molecular formula C18H20BrN3O4 B12464962 2-{3-Bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide

2-{3-Bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide

Cat. No.: B12464962
M. Wt: 422.3 g/mol
InChI Key: OXVXUOXETMWBGD-UHFFFAOYSA-N
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Description

(Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea is a complex organic compound that belongs to the class of aminoureas

Preparation Methods

The synthesis of (Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde with aminourea under specific conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to (Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea include other aminourea derivatives such as semicarbazide and thiourea derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

Properties

Molecular Formula

C18H20BrN3O4

Molecular Weight

422.3 g/mol

IUPAC Name

[[3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C18H20BrN3O4/c1-12-4-3-5-14(8-12)25-6-7-26-17-15(19)9-13(10-16(17)24-2)11-21-22-18(20)23/h3-5,8-11H,6-7H2,1-2H3,(H3,20,22,23)

InChI Key

OXVXUOXETMWBGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Br)C=NNC(=O)N)OC

Origin of Product

United States

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